molecular formula C10H10O B1278101 3-Cyclopropylbenzaldehyde CAS No. 201851-03-8

3-Cyclopropylbenzaldehyde

Cat. No.: B1278101
CAS No.: 201851-03-8
M. Wt: 146.19 g/mol
InChI Key: COHGKAMBYJGYOZ-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H10O. It is characterized by a benzene ring substituted with a cyclopropyl group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

3-Cyclopropylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments . The compound’s ability to modulate enzyme activity highlights its potential as a biochemical tool for studying oxidative stress and related cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, it disrupts antioxidation systems, leading to increased sensitivity to oxidative stress This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It has been found to inhibit the activity of enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) within cells . This increase in ROS levels can trigger oxidative damage to cellular components, ultimately affecting cell viability and function. The compound’s ability to modulate enzyme activity and ROS levels underscores its potential as a tool for investigating oxidative stress mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage. These findings highlight the importance of considering temporal factors when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate oxidative stress pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage to tissues and organs. These dosage-dependent effects underscore the need for careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the flux of metabolites through these pathways . The compound’s impact on metabolic flux and metabolite levels can provide insights into the regulation of oxidative stress and the development of related diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . These localizations can affect its activity and function, providing valuable information for studying its biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with benzaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-cyclopropylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 3-cyclopropylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Scientific Research Applications

3-Cyclopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Cyclopropylbenzaldehyde: The cyclopropyl group is at the fourth position, altering its reactivity and steric properties.

    2-Cyclopropylbenzaldehyde: The cyclopropyl group is at the second position, affecting its chemical behavior differently.

Uniqueness: 3-Cyclopropylbenzaldehyde is unique due to the position of the cyclopropyl group, which influences its chemical reactivity and interactions. This structural feature makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-cyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHGKAMBYJGYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443927
Record name 3-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201851-03-8
Record name 3-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclopropylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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